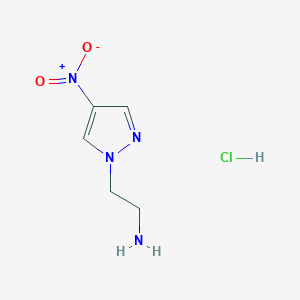

2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride

描述

属性

IUPAC Name |

2-(4-nitropyrazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c6-1-2-8-4-5(3-7-8)9(10)11;/h3-4H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVNXDJFXYSHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421602-82-5 | |

| Record name | 1H-Pyrazole-1-ethanamine, 4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421602-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Direct Preparation via N-Alkylation of Pyrazoles

A recent method reported by ACS Publications (2021) describes the direct preparation of N-substituted pyrazoles from primary aliphatic amines, which can be adapted for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine. The key features of this method include:

- Reaction of primary amines with diketones and hydroxylamine derivatives under controlled temperature (around 85 °C).

- Use of O-(4-nitrobenzoyl)hydroxylamine as a nitro source.

- Optimization of reagent ratios, temperature, and solvent (e.g., DMF) to maximize yield.

- Workup involving extraction, drying, and purification by column chromatography.

| Step | Conditions/Details |

|---|---|

| Reagents | Primary amine (e.g., 2-aminoethane), diketone, O-(4-nitrobenzoyl)hydroxylamine |

| Solvent | DMF (Dimethylformamide) |

| Temperature | 85 °C |

| Reaction Time | Approx. 1.5 hours |

| Workup | Extraction with NaOH and DCM, drying over MgSO4, silica gel chromatography |

| Yield | Moderate to good (e.g., 38-55% for related pyrazoles) |

This method allows direct formation of the N-substituted pyrazole ring with nitro substitution, which can be adapted to the ethanamine substituent at N-1.

Nitration of Preformed Pyrazole Derivatives

An alternative approach involves nitration of 1-substituted pyrazoles. According to a review on nitrated pyrazoles (2020), the target compound can be synthesized by nitration of 4-nitro-1-acetonpyrazole using a mixture of concentrated nitric acid and sulfuric acid. However, this method has drawbacks:

- Low yield (~28%)

- Long reaction times (up to 15 days)

- Harsh reaction conditions

Despite these limitations, this method remains a classical approach for introducing the nitro group onto the pyrazole ring.

Stepwise Synthesis via Pyrazole-3-carboxylic Acid Derivatives

Patent literature (US5624941A) describes a robust multi-step method to prepare pyrazole derivatives, which can be adapted for 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride. The key steps include:

- Preparation of pyrazole-3-carboxylic acid derivatives by known synthetic routes.

- Conversion of the acid to activated forms such as esters or acid chlorides.

- Reaction with primary amines (e.g., ethanamine) to form amides.

- Reduction of amides to amines using metal hydrides like lithium aluminum hydride or borane-tetrahydrofuran complex.

- Formation of hydrochloride salt by treatment with hydrochloric acid.

This method allows precise control of substitution patterns and functional group transformations, producing high-purity products suitable for further derivatization.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The direct N-alkylation method is sensitive to reagent ratios and temperature; maintaining 0 °C during reagent addition followed by heating improves reproducibility and yield.

- The presence of bases like diisopropylethylamine can reduce yields, suggesting the reaction proceeds better under slightly acidic or neutral conditions.

- Addition of water or acetic acid has minor effects on yield, indicating robustness against minor impurities or moisture.

- Reduction steps in the stepwise synthesis require careful handling of reactive hydride reagents and inert atmosphere to avoid side reactions.

- Nitration methods, while classical, are less favored due to low efficiency and long reaction times.

化学反应分析

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Potassium permanganate.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Oxides.

Substitution: Substituted pyrazole derivatives.

科学研究应用

2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride exhibits a range of biological activities:

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in oxidative stress pathways, including:

- Superoxide Dismutase

- Catalase

These interactions help modulate cellular redox states, which are crucial for maintaining oxidative balance within cells.

Cellular Effects

The compound influences several cellular processes:

-

Inflammation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL) Control 1000 800 Compound Treatment 300 250 - Apoptosis : It modulates apoptotic pathways, indicating potential for cancer therapy by promoting or inhibiting cell death in cancerous cells.

Anti-inflammatory Activity

Research indicates that the compound can significantly reduce inflammatory markers in vitro. Its ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs.

Anticancer Potential

In vivo studies using xenograft models have demonstrated that treatment with this compound leads to a significant reduction in tumor size compared to controls. This suggests its potential role in cancer treatment strategies.

Case Studies

-

Tumor Growth Inhibition :

- In a study involving xenograft models, administration of this compound resulted in a marked decrease in tumor volume, indicating its efficacy as an anticancer agent.

-

Safety and Toxicity Assessment :

- Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This is crucial for its potential transition into clinical applications.

作用机制

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

相似化合物的比较

Structural and Functional Differences

The following table summarizes key structural features and properties of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride and its analogs:

| Compound Name | Substituent/Ring System | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| Target compound | 4-NO₂ on pyrazole | C₅H₉ClN₄O₂* | ~200.61 (calculated) | Not provided | Nitro group enhances electron deficiency; potential metabolic reactivity. |

| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride | 4-Br on pyrazole; methylamine | C₆H₁₁BrClN₃ | 248.53 | 1909337-61-6 | Bromo substituent (less electron-withdrawing); methylamine alters basicity. |

| 2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride | Pyrazolopyridine fused ring | C₉H₁₄Cl₂N₄ | 265.15 | 1427436-95-0 | Fused ring system enhances π-π interactions; dihydrochloride increases solubility. |

| 2-{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethan-1-amine hydrochloride | Triazole-oxadiazole-pyridine | C₁₀H₁₁ClN₈O | 318.72 (calculated) | Not provided | Complex heterocyclic system; potential kinase inhibition applications. |

*Calculated based on pyrazole (C₃H₃N₂), ethylamine (C₂H₇N), nitro group (NO₂), and HCl.

Substituent Effects

- Nitro vs. Bromo Groups : The nitro group in the target compound is a strong electron-withdrawing group, which polarizes the pyrazole ring, making it less nucleophilic compared to the bromo-substituted analog . Nitro groups may also act as prodrug motifs (e.g., reducible to amines in vivo), whereas bromo groups serve as handles for cross-coupling reactions .

Salt Forms and Solubility

Heterocyclic Systems

- Fused vs. Simple Rings : The pyrazolopyridine system in 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride offers enhanced planar rigidity for π-π stacking in protein binding pockets, unlike the simpler pyrazole in the target compound.

生物活性

Overview

2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 192.60 g/mol. It is recognized for its significant biological activity, particularly in biochemical and pharmacological applications. This compound has been studied for its interactions with various enzymes and cellular pathways, making it a subject of interest in medicinal chemistry.

The compound exhibits notable biochemical properties, particularly its ability to interact with enzymes involved in oxidative stress pathways. Key findings include:

- Enzyme Inhibition : this compound inhibits enzymes such as superoxide dismutase and catalase, which play critical roles in cellular redox balance and oxidative stress management.

- Cell Signaling Modulation : The compound influences cell signaling pathways, notably those related to inflammation and apoptosis. It modulates the activity of signaling molecules like NF-κB and MAPKs, leading to altered gene expression and cytokine production.

Cellular Effects

Research indicates that this compound has profound effects on various cell types:

- Inflammation : By modulating inflammatory pathways, it can potentially reduce the production of pro-inflammatory cytokines, which may have therapeutic implications in inflammatory diseases.

- Apoptosis : The compound's influence on apoptotic pathways suggests it could be explored for its potential in cancer therapy by promoting or inhibiting cell death in cancerous cells.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound:

| Study | Pathogen Tested | MIC (mg/mL) | Result |

|---|---|---|---|

| Staphylococcus aureus | 0.025 | Effective | |

| Escherichia coli | 0.020 | Effective |

These findings indicate that the compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-Cancer Properties

The compound has also been investigated for its anticancer potential:

- Cell Line Studies : In vitro studies on various human cancer cell lines have demonstrated that this compound can inhibit cell proliferation significantly. For example, IC values were reported in the low micromolar range against several cancer types .

Synthesis and Industrial Relevance

The synthesis of this compound typically involves:

- Reagents : The reaction between 4-nitro-1H-pyrazole and ethylene diamine.

- Conditions : Controlled temperature and pressure to ensure product purity.

- Purification : Techniques such as recrystallization or chromatography are employed post-synthesis to obtain high-purity compounds.

In an industrial context, automated reactors are utilized for large-scale synthesis, ensuring efficiency and cost-effectiveness while maintaining product quality.

常见问题

Q. What are the established synthetic routes for 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride, and what critical reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes starting with functionalization of the pyrazole core. A common approach includes:

- Step 1 : Nitration of 1H-pyrazole derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the 4-position .

- Step 2 : Alkylation of the pyrazole nitrogen using chloroethylamine or its precursors in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to form the ethanamine linkage .

- Step 3 : Hydrochloride salt formation via HCl gas bubbling or treatment with concentrated HCl in anhydrous ether .

Critical parameters include temperature control during nitration (to avoid byproducts), stoichiometry in alkylation (to prevent over-alkylation), and moisture-free conditions for salt formation. Purity is assessed via HPLC or TLC, with yields optimized by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The nitro group deshields adjacent protons, while the amine hydrochloride moiety appears as a broad singlet (~2.5–3.5 ppm) .

- FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and amine hydrochloride (2500–3000 cm⁻¹, N–H stretching) groups .

- Crystallography :

Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry. Key metrics include bond angles around the pyrazole ring and hydrogen-bonding networks between the amine hydrochloride and nitro groups . Data interpretation requires refining against Fo² values and validating via R-factor convergence (target < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) when analyzing this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism in pyrazole rings) or solvent effects in NMR vs. solid-state crystallography. Strategies include:

- Variable-Temperature NMR : Identify tautomeric equilibria by observing peak splitting or coalescence at elevated temperatures .

- DFT Calculations : Compare experimental NMR shifts with computed values for different tautomers using Gaussian or ORCA software .

- Powder XRD : Confirm bulk crystallinity if single-crystal data conflicts with NMR (e.g., polymorphism) .

Q. What strategies optimize the compound's stability under various experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies should address:

- pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in basic media. Use buffered solutions (e.g., citrate buffer, pH 3) for biological assays .

- Thermal Stability : Store at –20°C in desiccated amber vials to prevent decomposition. TGA/DSC analysis reveals decomposition onset at ~180°C, guiding safe handling during reactions .

- Light Exposure : Nitro groups are photolabile; use UV-opaque containers and minimize ambient light during storage .

Q. What experimental designs are recommended for studying this compound's interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use PyMOL or AutoDock Vina to model interactions with active sites, prioritizing the nitro group as a hydrogen-bond acceptor .

- In Vitro Assays :

- Kinetic Analysis : Measure IC₅₀ values via fluorogenic substrates in enzyme inhibition assays (e.g., nitroreductase activity) .

- Cellular Uptake : Track intracellular accumulation using fluorescent analogs (e.g., BODIPY-labeled derivatives) via flow cytometry .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or residual solvents. Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。